2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of a suitable catalyst. Common catalysts include Brønsted acids such as acetic acid, formic acid, or hydrochloric acid . The reaction is usually carried out under reflux conditions in solvents like ethanol or formic acid .
Industrial Production Methods
For industrial production, the use of microwave irradiation and nanoparticle catalysts such as copper-doped cadmium sulfide or cerium(IV) oxide has been proposed. These methods offer higher yields and shorter reaction times compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions
2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities .
Scientific Research Applications
2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its DNA intercalating properties, which can disrupt DNA replication and transcription.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of optoelectronic devices due to its photophysical properties.
Mechanism of Action
The primary mechanism of action of 2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts the normal function of DNA by inserting itself between the base pairs, thereby inhibiting DNA replication and transcription . This mechanism is crucial for its anticancer and antiviral activities.
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with similar DNA intercalating properties.
6H-indolo[2,3-b]quinoxaline: The parent compound with a wide range of biological activities.
Uniqueness
2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substituents, which enhance its biological activity and make it a versatile compound for various applications .
Properties
IUPAC Name |
2,3-diethoxy-6-pentylindolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-4-7-10-13-26-19-12-9-8-11-16(19)22-23(26)25-18-15-21(28-6-3)20(27-5-2)14-17(18)24-22/h8-9,11-12,14-15H,4-7,10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBRDXNJVAFGKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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